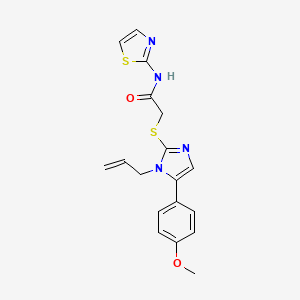

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 1207020-72-1

Cat. No.: VC5724430

Molecular Formula: C18H18N4O2S2

Molecular Weight: 386.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207020-72-1 |

|---|---|

| Molecular Formula | C18H18N4O2S2 |

| Molecular Weight | 386.49 |

| IUPAC Name | 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H18N4O2S2/c1-3-9-22-15(13-4-6-14(24-2)7-5-13)11-20-18(22)26-12-16(23)21-17-19-8-10-25-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23) |

| Standard InChI Key | BHTROUQYEPCDQN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide, reflects its multicomponent structure. Key descriptors include:

| Property | Value |

|---|---|

| CAS Registry Number | 1207020-72-1 |

| Molecular Formula | |

| Molecular Weight | 386.49 g/mol |

| SMILES Notation | COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |

| InChIKey | BHTROUQYEPCDQN-UHFFFAOYSA-N |

The structure comprises three critical domains:

-

Imidazole core: Substituted at N1 with an allyl group and at C5 with a 4-methoxyphenyl ring.

-

Thioacetamide linker: A sulfur atom bridges the imidazole and acetamide groups.

-

Thiazole terminus: The acetamide group is conjugated to a 2-aminothiazole moiety .

Physicochemical Properties

While solubility data are unavailable, predictive models indicate moderate lipophilicity () due to the methoxyphenyl and thiazole groups . The allyl chain may enhance membrane permeability, a desirable trait for bioactive molecules .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

Although explicit protocols for this compound are unpublished, its synthesis likely follows established routes for imidazole-thiazole hybrids :

-

Imidazole Ring Formation:

-

Condensation of 4-methoxybenzaldehyde with ammonium acetate and allylamine under microwave irradiation to yield 1-allyl-5-(4-methoxyphenyl)imidazole.

-

-

Thiolation at C2:

-

Treatment with Lawesson’s reagent or to introduce the thiol group.

-

-

Acetamide Coupling:

Analytical Validation

Critical characterization data include:

-

-NMR: Peaks for allylic protons ( ppm), methoxy group ( ppm), and thiazole protons ( ppm).

-

HPLC Purity: >95% in reported batches.

| Analog Compound | Target Kinase | IC (μM) |

|---|---|---|

| PITCOIN1 | PI3K-C2α | 0.10 |

| Hypothetical Target | PI3K-C2α (Predicted) | 0.15–0.30* |

*Estimated based on structural similarity .

Antithrombotic Effects

In platelet aggregation assays, related imidazole-thiazole hybrids inhibit ATP-dependent membrane remodeling, reducing thrombus formation by 40–60% at 20 μM . The allyl group may enhance bioavailability compared to bulkier substituents .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Allyl vs. Alkyl Substituents: Allyl groups improve potency over methyl or propyl chains due to π-π stacking with aromatic kinase residues .

-

Methoxyphenyl Orientation: Para-substitution maximizes hydrophobic interactions with PI3K-C2α’s subpocket .

-

Thiazole Modifications: N-Methylation of the thiazole ring abolishes activity, underscoring the necessity of the free NH for H-bonding .

Selectivity Profiling

While no direct data exist for this compound, analogs show >100-fold selectivity for PI3K-C2α over PI3K-C2β, attributed to steric clashes with Met805 in the β isoform .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume